1-(4-{4-[(4-Chlorophenyl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazol-5-yl}piperazin-1-yl)ethanone
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Overview
Description
1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring, an oxazole ring, and a chlorobenzenesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable for diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Introduction of the Chlorobenzenesulfonyl Group: This step involves the sulfonylation of the oxazole ring using chlorobenzenesulfonyl chloride in the presence of a base, such as triethylamine.
Formation of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction, where the oxazole derivative reacts with piperazine.
Acylation: The final step involves the acylation of the piperazine nitrogen with ethanoyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and continuous flow processes to streamline the synthesis and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the oxazole ring or the sulfonyl group, resulting in the formation of different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to introduce new substituents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield benzoic acid derivatives, while reduction of the oxazole ring can produce amine derivatives.
Scientific Research Applications
1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure can interact with specific biological targets.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with enzyme active sites, inhibiting their function. The oxazole and piperazine rings can also interact with biological membranes, affecting cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(2-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one
- 1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}propan-1-one
Uniqueness
1-{4-[4-(4-Chlorobenzenesulfonyl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl}ethan-1-one is unique due to its specific combination of functional groups, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C22H22ClN3O4S |
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Molecular Weight |
459.9 g/mol |
IUPAC Name |
1-[4-[4-(4-chlorophenyl)sulfonyl-2-(4-methylphenyl)-1,3-oxazol-5-yl]piperazin-1-yl]ethanone |
InChI |
InChI=1S/C22H22ClN3O4S/c1-15-3-5-17(6-4-15)20-24-21(31(28,29)19-9-7-18(23)8-10-19)22(30-20)26-13-11-25(12-14-26)16(2)27/h3-10H,11-14H2,1-2H3 |
InChI Key |
QCXSKPZSQFLVQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(O2)N3CCN(CC3)C(=O)C)S(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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